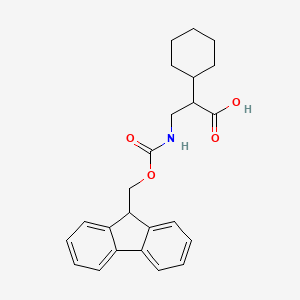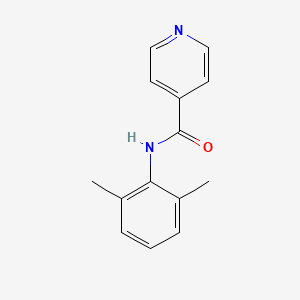
N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the 1980s and has since been the subject of numerous scientific studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
N-(2,6-dimethylphenyl)pyridine-4-carboxamide works by inducing the production of cytokines, which are signaling molecules that play a key role in the immune response. Specifically, this compound activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines that activate immune cells and promote tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing cytokine production, this compound also inhibits the growth of new blood vessels (angiogenesis) that are necessary for tumor growth. This compound has also been shown to increase the activity of natural killer cells, which are immune cells that play a key role in tumor surveillance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)pyridine-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, this compound has some limitations as a research tool. It can be difficult to work with in vivo due to its poor solubility, and its mechanism of action is complex and not fully understood.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)pyridine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability in vivo. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research to identify new compounds that can activate the STING pathway and have similar anti-tumor effects as this compound.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)pyridine-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and breast cancer. This compound has also been investigated as a potential anti-viral agent, with promising results in animal models of viral infections.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJRDMVAATRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



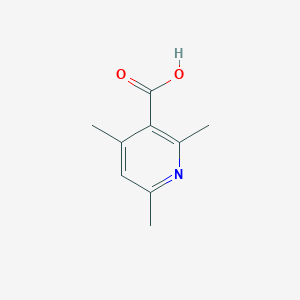
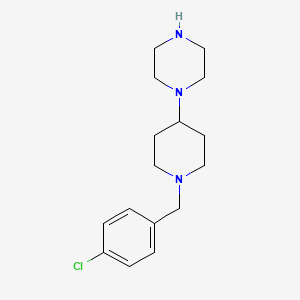
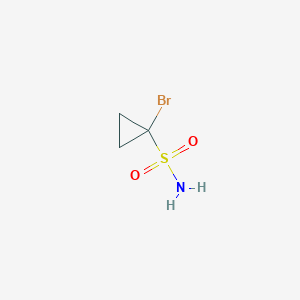
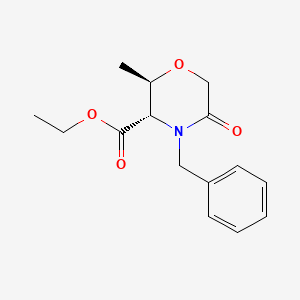
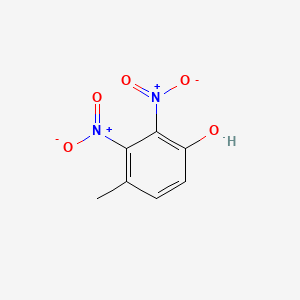
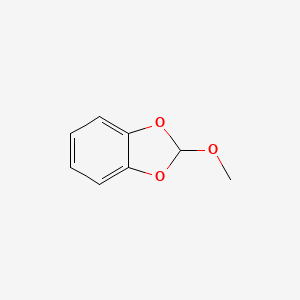
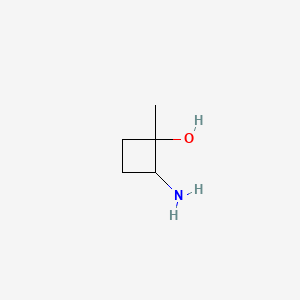

![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)
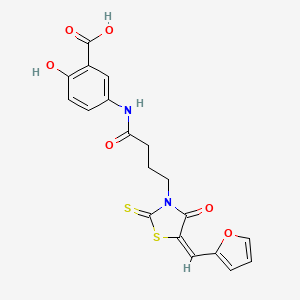
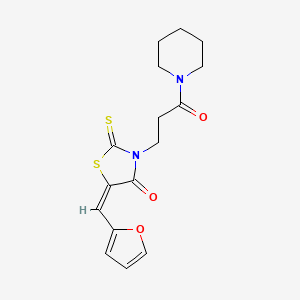
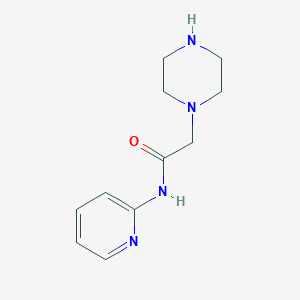
![3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B3278813.png)
